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Compound of Interest

Compound Name: (-)-1solongifolol

Cat. No.: B075120

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the sesquiterpenoid alcohol (-)-
Isolongifolol, including its synonyms, physicochemical properties, and structurally related
compounds. It details experimental protocols for its synthesis, modification, and biological
evaluation, with a focus on its anti-inflammatory, anti-tumor, and enzyme-inhibitory activities.
This document is intended to serve as a valuable resource for researchers and professionals
involved in natural product chemistry, pharmacology, and drug discovery.

Core Compound: (-)-Isolongifolol

(-)-1solongifolol is a tricyclic sesquiterpenoid alcohol with a complex bridged-ring system. Its
unique structure has made it a subject of interest for synthetic chemists and pharmacologists
alike.

Table 1: Physicochemical Properties and Identifiers for (-)-Isolongifolol
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Property Value Source(s)
[(1R,2S,7S,8S,9S)-3,3,7-
trimethyl-8-
IUPAC Name ] --INVALID-LINK--
tricyclo[5.4.0.02,°]jundecanyllm
ethanol
CAS Number 1139-17-9 --INVALID-LINK--
Molecular Formula C15H260 --INVALID-LINK--
Molecular Weight 222.37 g/mol --INVALID-LINK--
Isolongifolol, iso-Longifolol,
(4,8,8-Trimethyldecahydro-1,4-
--INVALID-LINK--, --INVALID-
Synonyms methanoazulen-9-yl)methanol,

Longi-B-camphenyl alcohol, 3-

Isolongifolol

LINK--

Table 2: Spectroscopic Data for (-)-Isolongifolol

Type Data Source(s)
Data available in various

1H NMR ) --INVALID-LINK--
databases and literature.
Data available in various

13C NMR ] --INVALID-LINK--
databases and literature.
Viewable at the NIST

Mass Spectrum (EI) --INVALID-LINK--

WebBook.

Related Compounds

Several structurally related compounds are of significant interest, either as synthetic

precursors, derivatives with enhanced biological activity, or metabolites.

Table 3: Key Compounds Related to (-)-Isolongifolol
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Compound
Name

CAS Number

Molecular
Formula

Molecular
Weight ( g/mol

)

Key
Relationship/A
ctivity

(-)-Isolongifolene

1135-66-6

CisH24

204.35

Synthetic
precursor to (-)-
Isolongifolol.[1]
Exhibits anti-
inflammatory and
anti-apoptotic

effects.

Isolongifolan-8-ol

1139-08-8

Ci1s5H260

222.37

A constitutional
isomer of (-)-

Isolongifolol.

10-

Oxoisolongifolol

Not Available

C15H2202

234.34

Metabolite from
microbial
transformation of

(-)-Isolongifolol.

[2]

100-
Hydroxyisolongif

olol

Not Available

Ci15H2402

236.35

Metabolite from
microbial
transformation of
(-)-1solongifolol
with potent
butyrylcholineste
rase inhibitory

activity.[2]

90-
Hydroxyisolongif
olol

Not Available

C15H2402

236.35

Metabolite from
microbial
transformation of
(-)-1solongifolol
with
butyrylcholineste
rase inhibitory

activity.[2]
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Experimental Protocols

This section provides detailed methodologies for key experiments related to the synthesis,
modification, and biological evaluation of (-)-Isolongifolol and its analogs.

This protocol describes a single-step, solvent-free isomerization of longifolene to isolongifolene
using a solid acid catalyst.[3][4]

o Materials:
o Longifolene
o Activated sulfated zirconia catalyst
o Reactor with magnetic stirring and temperature control

e Procedure:

[¢]

Activate the sulfated zirconia catalyst by heating at 400-450°C for 2-4 hours.[3]

o Charge the reactor with longifolene and the activated catalyst. The reactant-to-catalyst
ratio should be in the range of 2-10 weight percent.[3]

o Heat the reaction mixture to 120-200°C with continuous stirring for 0.5 to 6 hours at
atmospheric pressure.[3]

o Monitor the reaction progress by gas chromatography.
o Upon completion, cool the reaction mixture and separate the catalyst by filtration.
o The liquid product, (-)-isolongifolene, can be purified further by distillation.

o The catalyst can be regenerated by washing with a suitable solvent (e.g., ethyl acetate),
drying at 110°C, and calcining at 550°C for 4-8 hours.[3]

This protocol details the biotransformation of (-)-Isolongifolol using the fungus Fusarium lini to
produce hydroxylated metabolites.[2]
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o Materials:

[e]

[¢]

[¢]

[e]

o

[¢]

(-)-Isolongifolol

Fusarium lini culture

Fermentation medium (e.g., glucose, peptone, yeast extract)

Shaker incubator

Organic solvents for extraction (e.g., ethyl acetate)

Chromatography apparatus for purification

e Procedure:

Stage | (Fungus Growth): Inoculate Fusarium lini into the fermentation medium and
incubate in a shaker at a suitable temperature (e.g., 25-28°C) for 2-3 days to obtain a
seed culture.

Stage Il (Biotransformation): Transfer the seed culture to a larger volume of fresh
fermentation medium. Add a solution of (-)-Isolongifolol in a suitable solvent (e.g.,
ethanol or DMSO) to the culture.

Continue the incubation under the same conditions for an additional 7-10 days.

Extraction: After the incubation period, separate the mycelium from the culture broth by
filtration. Extract the filtrate and the mycelium separately with an organic solvent like ethyl
acetate.

Purification: Combine the organic extracts, dry over anhydrous sodium sulfate, and
concentrate under reduced pressure. Purify the resulting crude extract by column
chromatography on silica gel to isolate the transformed products (10-oxoisolongifolol, 10a-
hydroxyisolongifolol, and 9a-hydroxyisolongifolol).

This protocol is based on the widely used Ellman's method for determining cholinesterase
activity.[5][6][7]
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o Materials:
o Butyrylcholinesterase (BChE) enzyme
o Butyrylthiocholine iodide (BTCI) as substrate
o 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)
o Phosphate buffer (pH 7.4)

o Test compounds (e.g., 10a-hydroxyisolongifolol) dissolved in a suitable solvent (e.g.,
DMSO)

o 96-well microplate reader

e Procedure:

[¢]

Prepare solutions of BChE, BTCI, and DTNB in phosphate buffer.

o In a 96-well plate, add the phosphate buffer, the test compound at various concentrations,
and the BChE enzyme solution.

o Incubate the mixture for a predefined period (e.g., 10-15 minutes) at a controlled
temperature (e.g., 25°C or 37°C).

o Initiate the reaction by adding the BTCI substrate solution to each well.

o Immediately start monitoring the change in absorbance at 412 nm over time using a
microplate reader. The yellow color is produced by the reaction of thiocholine (from BTCI
hydrolysis) with DTNB.

o Calculate the rate of reaction for each concentration of the inhibitor.
o Determine the percentage of inhibition relative to a control without the inhibitor.

o Calculate the ICso value, which is the concentration of the inhibitor that causes 50%
inhibition of the enzyme activity.
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This protocol describes an in vitro assay to evaluate the inhibitory potential of compounds
against the UGT2B7 enzyme.[3][9]

o Materials:
o Human UGT2B7 Supersomes™ (or human liver microsomes)
o A specific substrate for UGT2B7 (e.g., naloxone)
o UDP-glucuronic acid (UDPGA) as a cofactor
o Alamethicin (a pore-forming agent)
o Test compounds
o A positive control inhibitor (e.g., diclofenac)
o LC-MS/MS system for analysis
» Procedure:

o Prepare a reaction mixture containing the UGT2B7 enzyme source, the specific substrate,
alamethicin, and the test compound at various concentrations in a suitable buffer at 37°C.

o Pre-incubate the mixture for a short period.

o Initiate the reaction by adding the cofactor UDPGA.

o Incubate for a specific time, determined from linearity studies.

o Terminate the reaction by adding a stopping solution (e.g., cold acetonitrile or methanol).
o Centrifuge the samples to pellet the protein.

o Analyze the supernatant for the formation of the glucuronidated metabolite using a
validated LC-MS/MS method.

o Calculate the percentage of inhibition at each test compound concentration compared to a
vehicle control.
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o Determine the ICso value by fitting the data to a suitable dose-response model.

Signaling Pathways and Mechanisms of Action

(-)-Isolongifolol and its related compounds exhibit their biological effects through the
modulation of various cellular signaling pathways.

Isolongifolene has been shown to exert anti-inflammatory effects by modulating the AMP-
activated protein kinase (AMPK) and peroxisome proliferator-activated receptor-gamma
coactivator 1-alpha (PGC1a) signaling pathway. This pathway is a key regulator of cellular
energy homeostasis and inflammation.
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Derivatives of isolongifolanone have demonstrated anti-cancer properties. For instance, certain
pyrazole ring-containing derivatives of isolongifolanone have been shown to induce apoptosis
in cancer cells.[10] The proposed mechanism involves the activation of the intrinsic apoptotic
pathway.
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(-)-Isolongifolol and its related compounds represent a promising class of natural products
with diverse and potent biological activities. The synthetic accessibility of these compounds,
coupled with their significant anti-inflammatory, anti-tumor, and enzyme-inhibitory properties,
makes them attractive candidates for further investigation in drug discovery and development.
The experimental protocols and mechanistic insights provided in this guide offer a solid
foundation for researchers to explore the full therapeutic potential of this fascinating family of
sesquiterpenoids.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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PDF]. Available at: [https://www.benchchem.com/product/b075120#isolongifolol-synonyms-
and-related-compounds]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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